molecular formula C7Cl2F4N2 B15045756 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 149468-02-0

2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B15045756
CAS No.: 149468-02-0
M. Wt: 258.98 g/mol
InChI Key: YBENUBSOMUUITI-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile is a fluorinated heterocyclic compound. It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups. This compound is used as a building block in chemical synthesis, particularly in the development of agrochemicals and pharmaceuticals .

Preparation Methods

The synthesis of 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method includes the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .

Comparison with Similar Compounds

2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and number of substituents. The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound contributes to its distinct chemical properties and reactivity.

Properties

CAS No.

149468-02-0

Molecular Formula

C7Cl2F4N2

Molecular Weight

258.98 g/mol

IUPAC Name

2,6-dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7Cl2F4N2/c8-5-2(1-14)3(7(11,12)13)4(10)6(9)15-5

InChI Key

YBENUBSOMUUITI-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(N=C1Cl)Cl)F)C(F)(F)F

Origin of Product

United States

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